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Abstract
SR 43845 is a potent renin inhibitor that has been investigated for its potential to modulate the

renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and

cardiovascular homeostasis. This document provides a technical overview of SR 43845,

summarizing its known effects on the RAS, presenting available quantitative data from

preclinical studies, and outlining relevant experimental methodologies. The information is

intended to serve as a resource for researchers and professionals in the field of pharmacology

and drug development.

Introduction to the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a complex hormonal cascade that plays a pivotal role in

regulating blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2][3] The

system is initiated by the release of the enzyme renin from the juxtaglomerular cells of the

kidney in response to stimuli such as low blood pressure or decreased sodium concentration.

[1] Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin

I. Angiotensin-converting enzyme (ACE), found predominantly in the pulmonary circulation,

then converts angiotensin I to the highly active octapeptide, angiotensin II.
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Angiotensin II exerts its physiological effects by binding to specific receptors, primarily the AT1

receptor.[4] This binding triggers a cascade of events, including vasoconstriction, stimulation of

aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and

increased sympathetic nervous system activity.[2][4] Dysregulation of the RAS is a key factor in

the pathophysiology of hypertension and other cardiovascular diseases.[1] Consequently,

inhibitors of this system, such as ACE inhibitors and angiotensin II receptor blockers (ARBs),

are cornerstone therapies for these conditions. Direct renin inhibitors, like SR 43845, represent

another class of drugs that target the initial and rate-limiting step of this critical pathway.

SR 43845: A Potent Renin Inhibitor
SR 43845 is a renin inhibitor that has demonstrated significant activity in preclinical models.[5]

[6][7][8] Its chemical and physical properties are summarized in the table below.

Property Value

IUPAC Name

(3R,4R)-4-((R)-3-(1H-imidazol-5-yl)-2-((S)-3-

phenyl-2-(3-(pyridin-3-

yl)propanamido)propanamido)propanamido)-5-

cyclohexyl-N-((2S,3R)-1-((1,3-dihydroxy-2-

methylpropan-2-yl)amino)-3-methyl-1-

oxopentan-2-yl)-3-hydroxypentanamide

Chemical Formula C44H64N8O8

Molecular Weight 833.04 g/mol

In Vitro Potency (IC50)
10⁻¹¹ mol/L (for human and primate plasma

renin)[5]

Quantitative Data from Preclinical Studies
The primary source of in vivo data for SR 43845 comes from a study conducted in conscious,

sodium-replete cynomolgus monkeys.[5] The study compared the effects of SR 43845 with the

ACE inhibitor captopril on blood pressure and plasma renin activity (PRA).
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Table 1: Dose-Dependent Effects of SR 43845 Infusion
on Mean Arterial Pressure (MAP) in Cynomolgus
Monkeys[5]

Infusion Dose
(µg/kg/min)

Duration (min)
Change in MAP
(mmHg)

Baseline MAP
(mmHg)

0.33 30 Decrease 110 ± 5

3.3 30
Dose-related

decrease
110 ± 5

33 30 -14 ± 1 114 ± 4

100 30 -22 ± 2 (Maximal) 110 ± 5

200 30 No further reduction 110 ± 5

Table 2: Effects of SR 43845 on Plasma Renin Activity
(PRA) in Cynomolgus Monkeys[5]

Infusion Dose (µg/kg/min) Effect on PRA

0.33 90% inhibition

Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System and the Site of Action of
SR 43845
The following diagram illustrates the classical renin-angiotensin system and highlights the point

of inhibition by SR 43845.

Caption: The Renin-Angiotensin System and the inhibitory action of SR 43845 on Renin.

Experimental Workflow for In Vivo Blood Pressure
Measurement
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The following diagram outlines a typical experimental workflow for assessing the in vivo effects

of a compound like SR 43845 on blood pressure in an animal model.

Conscious, Chronically Instrumented Animal Model
(e.g., Cynomolgus Monkey)

Baseline Blood Pressure and Heart Rate Recording

Intravenous Infusion of SR 43845
(Dose-Ranging)

Continuous Blood Pressure and Heart Rate Monitoring

Post-Infusion Recovery and Monitoring

Data Analysis:
- Calculate Mean Arterial Pressure

- Compare to Baseline

Click to download full resolution via product page

Caption: A generalized workflow for in vivo blood pressure studies.

Experimental Protocols
Detailed experimental protocols for the study of SR 43845 are not publicly available in full.

However, based on the published abstract and general pharmacological practices, the following

methodologies can be inferred.
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In Vivo Blood Pressure and Plasma Renin Activity
Measurement in Monkeys

Animal Model: Conscious, chronically instrumented, sodium-replete cynomolgus monkeys

were used.[5] Chronic instrumentation typically involves the surgical implantation of arterial

and venous catheters for direct blood pressure measurement and drug administration,

respectively.

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the

laboratory environment to minimize stress-induced physiological changes.

Experimental Conditions: Studies are conducted in conscious, freely moving animals to

avoid the confounding effects of anesthesia. Sodium-replete status is maintained to ensure a

standardized baseline RAS activity.

Drug Administration: SR 43845 is administered as a continuous intravenous infusion over a

defined period (e.g., 30 minutes).[5] A dose-ranging study design is employed to determine

the dose-response relationship.

Blood Pressure Measurement: Arterial blood pressure is continuously monitored via the

indwelling arterial catheter connected to a pressure transducer and recording system. Mean

Arterial Pressure (MAP) is calculated from the systolic and diastolic pressure readings.

Plasma Renin Activity (PRA) Assay: Blood samples are collected at baseline and at various

time points during and after drug infusion. PRA is typically measured using a

radioimmunoassay (RIA) or an enzymatic assay. These assays quantify the rate of

angiotensin I generation from endogenous or exogenous angiotensinogen in the plasma

sample. The results are expressed as nanograms of angiotensin I generated per milliliter of

plasma per hour (ng/mL/hr).

In Vitro Renin Inhibition Assay
Principle: The in vitro potency of a renin inhibitor is determined by its ability to block the

enzymatic activity of purified renin. This is often assessed using a fluorometric or radiometric

assay.

Reagents:
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Purified human or primate renin.

A synthetic renin substrate (e.g., a peptide containing the renin cleavage site). In

fluorometric assays, the substrate is often labeled with a fluorescent reporter and a

quencher. Cleavage of the substrate by renin separates the reporter and quencher,

leading to an increase in fluorescence.

Assay buffer to maintain optimal pH and ionic strength for the enzymatic reaction.

SR 43845 at various concentrations.

Procedure:

Renin and the renin substrate are incubated together in the assay buffer.

SR 43845 is added to the reaction mixture at a range of concentrations.

The rate of substrate cleavage is measured over time by monitoring the increase in

fluorescence or radioactivity.

The concentration of SR 43845 that inhibits 50% of the renin activity (IC50) is calculated

by fitting the dose-response data to a sigmoidal curve.

Discussion and Future Directions
The available data indicate that SR 43845 is a highly potent inhibitor of renin, effectively

lowering blood pressure in a primate model.[5] Its mechanism of action at the initial step of the

RAS cascade makes it a theoretically attractive therapeutic agent for hypertension and other

cardiovascular diseases.

However, the publicly available information on SR 43845 is limited to a single preclinical study

from 1989. There is a notable absence of data on its pharmacokinetic profile (absorption,

distribution, metabolism, and excretion), oral bioavailability, and long-term safety and efficacy.

Furthermore, there is no information regarding its progression into clinical development. The

development of direct renin inhibitors has historically been challenging, with issues such as

poor oral bioavailability and off-target effects hindering their progress. While aliskiren is a
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clinically approved direct renin inhibitor, the development of many other compounds in this

class has been discontinued.

For a comprehensive understanding of the therapeutic potential of SR 43845, further research

would be required to address these knowledge gaps. Studies to determine its oral

bioavailability, pharmacokinetic properties in different species, and its safety profile in chronic

dosing studies would be essential next steps. Additionally, comparative studies with other RAS

inhibitors in various disease models could help to further delineate its specific advantages and

disadvantages.

Conclusion
SR 43845 is a potent renin inhibitor with demonstrated efficacy in lowering blood pressure in a

preclinical primate model. Its high in vitro potency suggests a strong and specific interaction

with the renin enzyme. While the initial findings are promising, the lack of further published data

on its development makes it difficult to assess its full therapeutic potential. The information

presented in this technical guide provides a summary of the currently available knowledge on

SR 43845 and its interaction with the renin-angiotensin system, serving as a foundation for any

future research into this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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